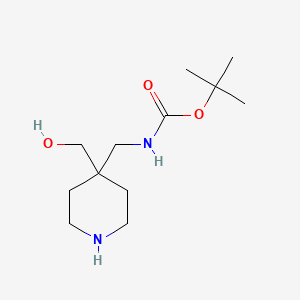

tert-Butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate is a chemical compound with the linear formula C11H22N2O3 . It has a molecular weight of 230.31 . The compound is a white to yellow solid .

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O3/c1-10(2,3)16-9(15)13-11(8-14)4-6-12-7-5-11/h12,14H,4-8H2,1-3H3,(H,13,15) . The InChI key is PEGCEDATSBGIIH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The compound is a powder with a gray color . It has a flash point of 140 °C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . The predicted pKa value is 12.75±0.20 .Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an essential intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291), indicating its importance in pharmaceutical development (Zhao et al., 2017).

Key Intermediates in Drug Synthesis

The compound also serves as a key intermediate for Vandetanib, showcasing its role in the synthesis of therapeutics (Wang et al., 2015). Additionally, its derivatives are crucial in producing crizotinib, further emphasizing its utility in medicinal chemistry (Kong et al., 2016).

Building Blocks for Enantioselective Synthesis

It has been used to prepare enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, showcasing its versatility as a building block for enantioselective synthesis (Marin et al., 2004).

Enantioselective Synthesis of Carbocyclic Analogues

Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, illustrating its role in nucleoside analogue synthesis (Ober et al., 2004).

Crystal Structure Analysis

The compound and its derivatives have been subject to crystal structure analysis, providing insights into their molecular configurations and potential interactions in solid states (Didierjean et al., 2004).

Chemical Transformations as Building Blocks

Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a new class of N-(Boc) nitrone equivalents, demonstrating their utility as building blocks in organic synthesis for producing N-(Boc)hydroxylamines (Guinchard et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-[[4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-8-12(9-15)4-6-13-7-5-12/h13,15H,4-9H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDQLRXFZUGFMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2668322.png)

![N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2668324.png)

![1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2668333.png)

![4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2668334.png)

![(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)prop-2-en-1-one](/img/structure/B2668342.png)